molecular formula C5H7NaO3S B2861031 Sodium 2-[(2-oxopropyl)sulfanyl]acetate CAS No. 89799-78-0

Sodium 2-[(2-oxopropyl)sulfanyl]acetate

Cat. No.: B2861031
CAS No.: 89799-78-0
M. Wt: 170.16
InChI Key: ONFNMMWCNZUMCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(2-oxopropyl)sulfanyl]acetate is an organic compound with the molecular formula C5H7NaO3S and a molecular weight of 170.16 g/mol . It is a sodium salt derivative of 2-[(2-oxopropyl)sulfanyl]acetic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(2-oxopropyl)sulfanyl]acetate typically involves the reaction of 2-[(2-oxopropyl)sulfanyl]acetic acid with a sodium base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous reactors and automated crystallization processes to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.

    Substitution: Various nucleophiles such as halides, amines; solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.

Major Products Formed:

Scientific Research Applications

Sodium 2-[(2-oxopropyl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[(2-oxopropyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes involved in sulfur metabolism, modulating their activity and affecting biochemical processes .

Comparison with Similar Compounds

  • Sodium 2-[(2-oxopropyl)sulfanyl]propanoate
  • Sodium 2-[(2-oxopropyl)sulfanyl]butanoate
  • Sodium 2-[(2-oxopropyl)sulfanyl]pentanoate

Comparison: Sodium 2-[(2-oxopropyl)sulfanyl]acetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

sodium;2-(2-oxopropylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S.Na/c1-4(6)2-9-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFNMMWCNZUMCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.